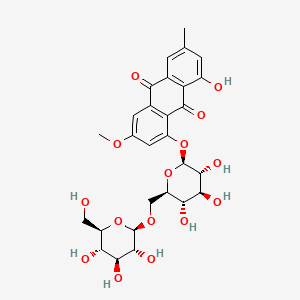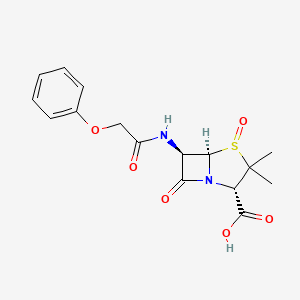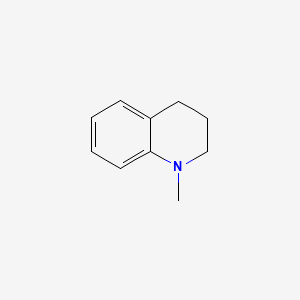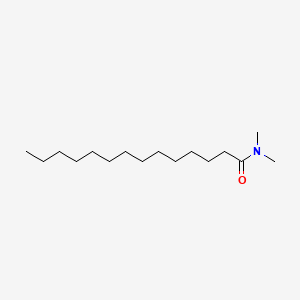
Pilsicainide
Overview
Description
Pilsicainide is a class Ic antiarrhythmic agent used primarily for the treatment of cardiac arrhythmias, including both supraventricular and ventricular tachycardia . It was developed by Suntory Holdings Limited and first released in Japan in 1991 . The compound is known for its selective sodium channel blockade, which helps in restoring normal sinus rhythm in patients with atrial fibrillation .
Preparation Methods
The preparation of pilsicainide involves several synthetic routes and reaction conditions. One method includes the polymerization reaction of butyrolactam and gamma-butyrolactone under highly basic conditions to generate N-(3-carboxypropyl) butyrolactam . This intermediate is then cyclized and condensed with malonic acid monoester salt to produce 7α-double pyrrolizidine pyridine-acetic acid esters . The final step involves hydrolyzing these esters in acid to obtain the pharmaceutically acceptable salt of this compound . Industrial production methods focus on optimizing yield and purity while minimizing the use of expensive or hazardous reagents .
Chemical Reactions Analysis
Pilsicainide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include malonic acid, sodium, and hydrochloric acid . The major products formed from these reactions are intermediates like N-(3-carboxypropyl) butyrolactam and 7α-double pyrrolizidine pyridine-acetic acid esters . These intermediates are crucial for the final synthesis of this compound.
Scientific Research Applications
Pilsicainide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various types of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia . In chemistry, it serves as a model compound for studying sodium channel blockers and their effects on cardiac cells . In biology, this compound is used to investigate the mechanisms of action of antiarrhythmic agents and their impact on cellular electrophysiology . Industrial applications include the development of new antiarrhythmic drugs and the optimization of synthetic routes for large-scale production .
Mechanism of Action
Pilsicainide exerts its effects by selectively blocking the fast inward movement of sodium ions through the Nav1.5 sodium channel . This blockade contributes to the rapid depolarization characteristic of phase 0 in the cardiac action potential . By suppressing atrial conduction velocity and increasing the effective refractory period, this compound helps terminate atrial fibrillation and restore normal sinus rhythm . The compound’s mechanism of action provides new insights into the pharmacological conversion of atrial fibrillation and makes it suitable for hybrid therapy with catheter ablation of the pulmonary veins .
Comparison with Similar Compounds
Pilsicainide is often compared with other class Ic antiarrhythmic agents, such as lidocaine, propafenone, and cibenzoline . Unlike lidocaine, which binds to open sodium channels rapidly, this compound binds more slowly, making it effective in selectively blocking late currents in mutant sodium channels . Propafenone, another class Ic agent, has a greater effect on wavelength prolongation but is less effective than this compound in terminating vagally induced atrial fibrillation . Cibenzoline, similar to this compound, is used to prevent the recurrence of atrial fibrillation, but this compound has shown better efficacy in patients with shorter-duration atrial fibrillation .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQTVJKBTWGHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046639 | |
| Record name | Pilsicainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88069-67-4 | |
| Record name | Pilsicainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilsicainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilsicainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pilsicainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PILSICAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)











![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)
